2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic compound that falls within the category of isoindole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including a dioxoisoindole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 376.31 g/mol.
The compound is classified as an organic compound and is primarily utilized in pharmaceutical research due to its potential therapeutic applications. It has been cataloged under various databases such as PubChem and Sigma-Aldrich, where it is available for research purposes. The compound's CAS number is 256955-65-4, facilitating its identification in chemical inventories.
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. Common methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and verify the structure of intermediates and final products.
The molecular structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide features:
The compound's structural representation can be described using its SMILES notation: C(C(=O)N(c1cc(F)(F)F)cc2c[nH]c(=O)c(=O)c12)C(=O)
, which encodes information about atom connectivity and functional groups.
The compound is expected to participate in various chemical reactions typical of amides and isoindoles:
These reactions require specific catalysts or conditions to proceed efficiently, and monitoring through spectroscopic methods ensures successful transformations.
The mechanism of action for compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide may involve interactions with biological targets such as enzymes or receptors. The presence of the isoindole structure suggests potential activity in modulating neurotransmitter systems or exhibiting anti-inflammatory effects.
Detailed studies on its pharmacodynamics would be necessary to elucidate specific pathways affected by this compound. Initial screenings may involve assays against various biological targets followed by structure-activity relationship studies.
The compound's physical properties include:
Chemical properties include reactivity patterns typical for amides and diketones:
Relevant data for these properties can be obtained through experimental characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Scientific Uses
This compound has potential applications in various fields:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2